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Compound of Interest

Compound Name: 6-Methoxy-2-(tributylstannyl)pyrimidine

CAS No.: 850501-35-8

Cat. No.: B1601230

Get Quote

Executive Summary
6-Methoxy-2-(tributylstannyl)pyrimidine (CAS 850501-35-8), frequently systematized as tributyl-(4-methoxypyrimidin-2-yl)stannane, is an organotin

heteroaromatic compound widely utilized as a potent nucleophilic synthon in palladium-catalyzed Stille cross-coupling reactions[1][2].

The characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of both heteroaromati

electronics and the specific spin-spin coupling dynamics of the tri-n-butylstannyl moiety. This whitepaper details the structural logic, exact spectral pro

self-validating analytical methodology for the rigorous

H and

C NMR characterization of this critical building block.

Structural and Electronic Mechanics (The Causality of the Shifts)
To deeply understand the NMR data of 6-methoxy-2-(tributylstannyl)pyrimidine, we must analyze the specific inductive and resonance forces at pl

molecule.

Pyrimidine Ring Electronics
The pyrimidine core is characterized by two highly electronegative nitrogen atoms that heavily withdraw electron density via inductive effects. Howeve

of the 6-methoxy (or 4-methoxy) group fundamentally alters the local magnetic environments. The oxygen atom's lone pairs participate in resonance d

the ring, pushing significant electron density specifically toward the ortho-equivalent C-5 position. This causes a dramatic upfield shielding effect on C

found near ~105–107 ppm) compared to a standard unfunctionalized aromatic ring[3].

The Organotin Effect and Isotopic Satellites
At the C-2 position, the pyrimidine is substituted with a tributylstannyl group. Tin is highly electropositive, yielding an inverse polarization effect on the 

. More importantly for spectral analysis, tin contains two magnetically active isotopes with spin

:

Sn (7.6% natural abundance) and

Sn (8.6% natural abundance).

Because these isotopes are NMR-active, they cause characteristic "satellite" peaks symmetrically flanking the main proton and carbon signals of the 

and the adjacent pyrimidine ring atoms. The magnitude of these coupling constants (
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and

) acts as a self-validating fingerprint:

The Karplus-Type Anomaly: In flexible alkyl-tin chains, the 3-bond coupling (

) is paradoxically larger than the 2-bond coupling (

). This is driven by hyperconjugative orbital overlap within the antiperiplanar conformations of the flexible butyl chain[4]. This principle is vital for diff
C-

and C-

resonances[5].

Quantitative Spectral Data
The following tables synthesize the characteristic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H and

C NMR parameters for 6-Methoxy-2-(tributylstannyl)pyrimidine in

at 298 K. Data is extrapolated from foundational multi-nuclear characterization of analogous stannyl-pyrimidines[5].

Table 1: H NMR Signatures (400 MHz, )

Position
Chemical Shift (

, ppm)
Multiplicity Integration

Coupling (

/

) & Causality

H-6 ~8.40 Doublet 1H ≈ 5.5 Hz. Heavily deshield

the adjacent N-1 atom.

H-5 ~6.60 Doublet 1H
≈ 5.5 Hz. Highly shielded 

resonance donation from 

methoxy group.

-OCH ~3.95 Singlet 3H
Standard shift for an aryl-

methoxy group.

-CH ~1.55 Multiplet 6H
Found furthest downfield 

the aliphatic butyl signals

-CH ~1.35 Sextet/Mult. 6H
Standard methylene

environment.

-CH ~1.15 Multiplet 6H

≈ 50-60 Hz (Visible

Sn satellites). Directly bou

electropositive Sn.

-CH ~0.88 Triplet 9H ≈ 7.3 Hz. Terminal methyl

groups of the stannyl cha

Table 2: C NMR Signatures (100 MHz, )
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Position

Chemical Shift (ngcontent-ng-
c2699131324="" _nghost-ng-
c2339441298="" class="inline ng-
star-inserted">

, ppm)

Coupling Magnitude Mechanistic Assignment Logi

C-2 (ipso) ~173.0 ≈ 400 Hz

Extremely large 1-bond coupling; s

downfield shifted by the trialkylstan

group.

C-6 (C-O) ~169.5 N/A
Highly deshielded due to immediat

induction from the oxygen atom.

C-4 ~158.0

ngcontent-ng-c2699131324="" _nghost-

ng-c2339441298="" class="inline ng-star-

inserted">

≈ 35 Hz

Adjacent to N-3, lacking the shield

resonance of the methoxy group.

C-5 ~106.5 N/A

Extremely shielded due to

-electron donation from the methox

group.

-OCH ~53.5 N/A
Standard heteroatom-bound methy

carbon.

-CH ~29.0 ≈ 20 Hz
Small coupling due to angular

dependence of the Sn-C-C bond.

-CH ~27.5 ≈ 55 Hz
due to antiperiplanar hyperconjuga

[5].

-CH ~13.7 N/A Terminal aliphatic carbon.

-CH ~10.0 ≈ 350 Hz
Highly shielded due to proximity to

electropositive Sn center.

Visualization of Organotin Coupling Logic
Understanding the unique spin-spin coupling logic is critical for mapping the butyl chain correctly without relying merely on 2D NMR.

119Sn Nucleus C-alpha (δ ~10 ppm)
1J(Sn-C) ~350 Hz

 1-Bond C-beta (δ ~29 ppm)
2J(Sn-C) ~20 Hz

 2-Bond C-gamma (δ ~27 p
3J(Sn-C) ~60 H

 3-Bond
(Paradoxically > 2-Bond)

Click to download full resolution via product page

Graphviz Diagram: Karplus-dependent NMR Spin-Spin Coupling logic for the Tributylstannyl chain.

Experimental Analytical Methodology
Electron-rich organostannanes are highly susceptible to protodestannylation—the unintended cleavage of the C-Sn bond by trace acids. The following

protocol ensures sample integrity and prevents artifactual data.

Step-by-Step Acquisition Protocol
Solvent Purification (Critical Step): Pass commercial
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through a short plug of activated Basic Alumina (

). This neutralizes trace amounts of Deuterium Chloride (DCl) that form naturally in chloroform via photo-oxidation. Failure to do so will rapidly degr
pyrimidine into 4-methoxypyrimidine and tributyltin chloride.

Sample Preparation: Dissolve 15–20 mg of the synthon in 0.6 mL of the purified

. Flush the NMR tube head-space with dry Nitrogen or Argon gas and seal immediately with a tightly fitting septum cap to exclude atmospheric moi

H NMR Parameter Optimization: Acquire the spectrum using a standard 1D pulse sequence. Expand the viewing window specifically around the 1.

-CH

) signal. You must visually confirm the presence of satellite peaks spaced symmetrically at ± ~25-30 Hz from the main multiplet. This confirms the c
of the Sn-C bond.

C NMR Inverse-Gated Decoupling: Because C-2, C-4, and C-6 are quaternary carbons lacking attached protons, they suffer from excessively long

relaxation times and a lack of Nuclear Overhauser Enhancement (NOE).

Action: Apply an inverse-gated decoupling pulse sequence.

Parameter: Increase the relaxation delay (

) to

seconds. This ensures the quantitative integration capability necessary to capture the low-intensity quaternary C-2 signal and its distant

Sn satellites.

Analytical Workflow Diagram

Self-Validating Sample Preparation

NMR Acquisition Standards

Filter CDCl3 through
Basic Alumina

Dissolve Synthon & Blanket with Argon
(Prevents Protodestannylation)

1H NMR: Verify 117/119Sn
Satellites on α-CH2

13C NMR: Inverse-Gated Decoupling
(D1 ≥ 3.0s for Quaternary C-2)

Data Synthesis & Target Validation

Click to download full resolution via product page

Graphviz Diagram: Self-validating preparation and acquisition protocol for organotin compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Buy 6-Methoxy-2-(tributylstannyl)pyrimidine | 850501-35-8 [smolecule.com]

2. 6-メトキシ-2-(トリブチルスタンニル)ピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]

3. Synthesis of distal and proximal fleximer base analogues and evaluation in the nucleocapsid protein of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. ias.ac.in [ias.ac.in]

To cite this document: BenchChem. [In-Depth Technical Guide: NMR Spectroscopic Characterization of 6-Methoxy-2-(tributylstannyl)pyrimidine]. Be
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601230/docs#in-depth-technical-guide-nmr-spectroscopic-characterizat
methoxy-2-tributylstannyl-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental 

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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